2,3,5,6-Tetrachlorobenzotrifluoride

Description

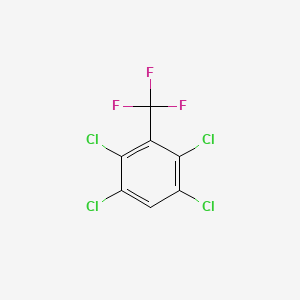

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJWQMCMRUYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548397 | |

| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7656-99-7 | |

| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Industrial Production Routes for 2,3,5,6 Tetrachlorobenzotrifluoride

Direct Halogenation Strategies

Direct halogenation of a benzotrifluoride (B45747) starting material represents a primary route for introducing chlorine atoms onto the aromatic ring. The trifluoromethyl group's strong meta-directing influence plays a crucial role in the regioselectivity of this process. google.com

Regioselective Chlorination Approaches

The chlorination of benzotrifluoride in the absence of light and in the presence of a catalyst typically yields a mixture of monochlorobenzotrifluoride isomers. google.com The trifluoromethyl group directs the incoming chlorine atoms predominantly to the meta position. However, minor amounts of the ortho and para isomers are also formed. google.com Achieving high regioselectivity for a specific isomer, such as the desired 2,3,5,6-tetrachloro-substituted product, requires careful control of reaction conditions and catalyst systems.

Vapour-phase chlorination of benzotrifluoride at temperatures between 350-450°C has been shown to produce a mixture of halogenobenzotrifluorides. researchgate.net This method, however, results in a distribution of isomers, with the meta-substituted product being the most abundant, followed by the para and ortho isomers. researchgate.net

Catalyst Systems in Chlorination Reactions

The choice of catalyst is critical in directing the chlorination of benzotrifluoride and influencing the isomer distribution of the products.

Metal Salt Catalysis: Anhydrous ferric chloride (FeCl₃) is a commonly used catalyst for the chlorination of benzotrifluoride. google.com The reaction is typically conducted by passing elemental chlorine through a mixture of benzotrifluoride and the ferric chloride catalyst. google.com Other metal chlorides, such as gallium trichloride, antimony pentachloride, niobium pentachloride, and tantalum pentachloride, have also been investigated for their catalytic activity in this reaction. google.com

Sulfur Compound Co-catalysis: To enhance the yield of the meta-chloro isomer and reduce the formation of the para isomer, which is difficult to separate due to its similar boiling point, sulfur compounds can be used as co-catalysts. google.com Sources of sulfur, including elemental sulfur, sulfur monochloride, and sulfur dichloride, when used in conjunction with a ferric chloride catalyst, have been shown to diminish the production of parachlorobenzotrifluoride relative to the metachlorobenzotrifluoride. google.com For instance, conducting the chlorination in the presence of 0.015 to 0.2 mole percent of sulfur monochloride can result in a product with a significantly higher ratio of the meta to para isomer. google.com

Iodine as a Co-catalyst: Another approach to improve the selectivity for m-chlorobenzotrifluoride involves using a catalyst system composed of a metal chloride (such as iron trichloride) and a small amount of iodine or an iodide that can liberate iodine in the presence of chlorine. google.com This combination has demonstrated high selectivity for the meta-isomer, increasing the ratio of m-chlorobenzotrifluoride to p-chlorobenzotrifluoride in the reaction product. google.com

Catalyst Systems for Benzotrifluoride Chlorination

| Catalyst System | Key Features | Reference |

|---|---|---|

| Anhydrous Ferric Chloride | Standard catalyst for chlorination, primarily yields meta-isomer with some ortho and para byproducts. | google.com |

| Ferric Chloride and Sulfur Compound (e.g., Sulfur Monochloride) | Increases the ratio of meta-chlorobenzotrifluoride to para-chlorobenzotrifluoride. | google.com |

| Metal Chloride and Iodine | Exhibits high selectivity for m-chlorobenzotrifluoride. | google.com |

Fluorination of Polychlorinated Benzene (B151609) Precursors

An alternative synthetic strategy involves the fluorination of a polychlorinated benzene or benzotrichloride (B165768) precursor. This approach leverages chlorine-fluorine exchange reactions to introduce the trifluoromethyl group.

Chlorine-Fluorine Exchange Reactions

The conversion of a trichloromethyl group on an aromatic ring to a trifluoromethyl group can be achieved using hydrogen fluoride (B91410) (HF). google.com This reaction is a key step in the industrial production of benzotrifluorides from benzotrichlorides. wikipedia.org The process is typically carried out in a pressurized reactor at elevated temperatures. google.comwikipedia.org For example, reacting p-chlorobenzotrichloride with hydrogen fluoride can produce p-chlorobenzotrifluoride. nih.gov Generally, chlorine atoms at the ortho and para positions relative to a trifluoromethyl group are more readily replaced by fluorine than those at the meta position. google.com

Influence of Catalysts on Fluorination Selectivity and Yield

While some chlorine-fluorine exchange reactions can proceed without a catalyst, the use of catalysts can significantly improve reaction rates and yields. nih.gov Transition metal-aluminum oxide catalysts have been employed in the gas-phase chlorine-fluorine exchange to enhance yields. nih.gov The choice of fluorinating agent and catalyst is also crucial for achieving regioselectivity in C-H fluorination reactions. mdpi.com Modern electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used in conjunction with various metal catalysts. mdpi.com

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of 2,3,5,6-tetrachlorobenzotrifluoride can also be accomplished through multi-step reaction sequences starting from more basic and readily available chemical building blocks. These synthetic routes often involve a series of reactions to build the desired molecular framework and introduce the necessary functional groups.

A common industrial precursor for benzotrifluoride is benzotrichloride, which is produced by the free-radical chlorination of toluene. wikipedia.orgwikipedia.org The benzotrichloride can then be converted to benzotrifluoride via reaction with hydrogen fluoride. google.comwikipedia.org Subsequent chlorination steps, as described in the direct halogenation section, would then be required to introduce the four chlorine atoms onto the benzene ring.

Another potential multi-step pathway could involve the synthesis of a polychlorinated benzene ring first, followed by the introduction of the trifluoromethyl group. For example, a tetrachlorobenzene isomer could potentially serve as a starting material for subsequent functionalization to introduce the CF₃ group, although this is a more challenging transformation.

The synthesis of related fluorinated and chlorinated aromatic compounds often provides insights into potential routes. For instance, the synthesis of 2,3,5,6-tetrafluorobenzoic acid has been achieved through the hydrogenolysis of pentafluorobenzoic acid. google.com Similarly, 2,3,5,6-tetrachloropyridine (B1294921) is produced via the reduction of pentachloropyridine. nih.gov These examples highlight the general strategies of substitution and reduction on highly halogenated aromatic rings that could be conceptually applied to the synthesis of this compound.

Purification and Isolation Techniques for this compound Isomers

The synthesis of this compound, particularly through direct chlorination of benzotrifluoride or its partially chlorinated derivatives, invariably leads to the formation of a mixture of isomers. The separation of the desired 2,3,5,6-isomer from other tetrachloro-isomers, as well as from under- and over-chlorinated products, is a critical and often challenging step in the manufacturing process. The close boiling points and similar chemical properties of these isomers necessitate the use of advanced purification techniques.

Fractional Distillation: While challenging due to the close boiling points of the isomers, fractional distillation is a primary method employed for the initial separation. A patent describing the chlorination of benzotrifluoride notes that while the ortho-chlorobenzotrifluoride isomer has a boiling point about 14°C higher than the meta-isomer, the para-isomer's boiling point is very close, making separation by this method difficult. google.com For tetrachlorinated isomers, these differences can be even smaller, requiring highly efficient distillation columns with a large number of theoretical plates.

Crystallization: Crystallization is a powerful technique for isolating specific isomers from a mixture. The success of this method hinges on the differences in the crystal lattice energies and melting points of the isomers, as well as their solubilities in various solvents. For instance, a process for separating chloronitrobenzene isomers combines chiller crystallization with fractional distillation to achieve high purity of both ortho and para isomers. google.comgoogle.com A similar approach can be envisioned for tetrachlorobenzotrifluoride isomers. The process typically involves dissolving the isomeric mixture in a suitable solvent and then carefully controlling the temperature to selectively crystallize the desired isomer. The choice of solvent is crucial and is determined empirically to maximize the yield and purity of the target isomer.

Chromatographic Methods: For achieving very high purity, particularly at the laboratory or small industrial scale, chromatographic techniques are invaluable. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for analytical determination of isomer ratios and can be scaled up for preparative separations. These methods exploit the differential partitioning of isomers between a stationary phase and a mobile phase. chiralpedia.comyoutube.com

A summary of potential purification techniques is presented in the table below.

| Purification Technique | Principle of Separation | Key Considerations |

| Fractional Distillation | Differences in boiling points of the isomers. | Requires highly efficient columns due to small boiling point differences among tetrachloro-isomers. |

| Crystallization | Differences in solubility and melting points of the isomers in a selected solvent. | Solvent selection is critical for achieving high purity and yield. Temperature control is paramount. |

| Chromatography (HPLC/GC) | Differential partitioning of isomers between a stationary and a mobile phase. | Can achieve very high purity; scalability for large industrial production can be a challenge. |

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that must be addressed through careful process optimization and scale-up strategies.

Reaction Conditions Optimization: The yield and selectivity of the chlorination reaction are highly dependent on several parameters. In the chlorination of benzotrifluoride, the reaction temperature, catalyst type and concentration, and the rate of chlorine addition are critical factors. google.com For instance, a patent on the chlorination of benzotrifluoride to monochloro-isomers specifies a temperature range of 65-75°C using a ferric chloride catalyst. google.com To favor the formation of the tetrachloro-product, these conditions would need to be adjusted, likely involving higher temperatures, longer reaction times, or a higher catalyst load. The use of sulfur compounds as co-catalysts has been shown to influence the isomer distribution in the chlorination of benzotrifluoride, a strategy that could be explored to enhance the yield of the desired 2,3,5,6-isomer. google.com

Heat Management: Chlorination reactions are typically exothermic. Effective heat management is crucial during scale-up to maintain optimal reaction temperatures and prevent runaway reactions. The design of the reactor must incorporate efficient cooling systems to dissipate the heat generated.

Mass Transfer: In gas-liquid reactions such as direct chlorination, ensuring efficient mass transfer of chlorine gas into the liquid phase is vital for maximizing reaction rates and achieving complete conversion. The design of the agitator and gas sparging system in the reactor plays a key role in this aspect.

Materials of Construction: The corrosive nature of the reactants and byproducts, such as hydrogen chloride, necessitates the use of corrosion-resistant materials for the reactor and associated equipment. Glass-lined steel or specialized alloys are often required.

Waste Management: The production of this compound generates significant waste streams, including isomeric byproducts and acidic off-gases. Developing sustainable and cost-effective methods for waste treatment and, where possible, recycling of byproducts is a critical aspect of industrial production. Hydrodechlorination is one such technology that can be used to detoxify polychlorinated aromatics. researchgate.netsigmaaldrich.com

The following table outlines key considerations for the scale-up of this compound production.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Heat Transfer | Simple heating/cooling baths. | Jacketed reactors with internal cooling coils. | Surface area to volume ratio decreases, requiring more efficient heat removal systems. |

| Mass Transfer | Magnetic stirring. | Mechanical agitation with optimized impeller design and gas sparging. | Ensuring efficient gas-liquid contact is crucial for reaction kinetics. |

| Reaction Control | Manual addition of reagents. | Automated dosing systems with feedback control. | Precise control of reactant addition rates to manage exotherms and selectivity. |

| Safety | Fume hood. | Enclosed systems with pressure relief and scrubbing systems for off-gases. | Handling of corrosive and toxic materials at a large scale requires robust safety protocols. |

| Byproduct Handling | Small-scale disposal. | Integrated waste treatment and potential for byproduct recycling. | Economic and environmental viability depends on efficient waste management. |

Chemical Reactivity and Transformation Mechanisms of 2,3,5,6 Tetrachlorobenzotrifluoride

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. chemrxiv.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a sigma complex or Wheland intermediate. google.com However, the rate of this reaction is highly sensitive to the nature of the substituents already present on the ring.

The aromatic ring of 2,3,5,6-tetrachlorobenzotrifluoride is substituted with five powerful electron-withdrawing groups (four Cl, one CF₃). These groups strongly deactivate the ring towards electrophilic attack by inductively withdrawing electron density, which destabilizes the positively charged carbocation intermediate. nih.govrsc.org Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are exceedingly difficult to achieve under standard conditions. chemrxiv.orgnih.gov Quantum chemical calculations on similarly highly chlorinated compounds, like polychlorinated biphenyls (PCBs), confirm their low reactivity in electrophilic substitution reactions. nih.gov Attempting such reactions would require exceptionally harsh conditions and potent electrophiles, with yields likely being very low.

Nucleophilic Aromatic Substitution Reactions (e.g., Fluorination to Tetrafluorobenzotrifluoride)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly activated for Nucleophilic Aromatic Substitution (SNAr). jocpr.comacs.org In this reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. jocpr.com The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. acs.orgwikipedia.org

A prime example of this reactivity is the conversion of this compound to 2,3,5,6-tetrafluorobenzotrifluoride (B1580632) via nucleophilic fluorination. In this process, fluoride (B91410) ions (F⁻) act as nucleophiles, sequentially replacing the chlorine atoms on the aromatic ring. This type of halogen exchange reaction (Halex reaction) is a common industrial method for producing fluoroaromatics. The reaction typically requires a source of fluoride ions and is carried out at elevated temperatures in a polar aprotic solvent, which helps to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion.

| Fluorinating Agent | Solvent | Temperature Range | Catalyst (Optional) |

|---|---|---|---|

| Potassium Fluoride (KF) | Sulfolane, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | 150-250 °C | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) |

| Cesium Fluoride (CsF) | Sulfolane, Dimethyl sulfoxide (B87167) (DMSO) | 100-200 °C | None (CsF is more reactive than KF) |

| Spray-dried KF | Aprotic polar solvents | 150-250 °C | Phase-transfer catalysts |

This table represents typical conditions inferred from general knowledge of Halex reactions on related polychlorinated and activated aromatic systems.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most stable organic functional groups due to the strength of the carbon-fluorine bonds. nih.gov It is generally resistant to a wide range of chemical transformations. However, under forcing conditions, it can undergo hydrolysis to a carboxylic acid group (-COOH). acs.org

This transformation requires a strong acid, often in the presence of a catalyst, to facilitate the cleavage of the C-F bonds. rsc.orgnih.gov The reaction proceeds through a series of steps where water attacks the carbon atom of the trifluoromethyl group, eventually leading to the formation of a trichloromethyl intermediate that is subsequently hydrolyzed. For instance, the hydrolysis of various trifluoromethylbenzene derivatives to their corresponding benzoic acids has been achieved using concentrated or fuming sulfuric acid, sometimes with the addition of boric acid. rsc.orgnih.gov

| Primary Reagent | Co-reagent/Catalyst | General Conditions |

|---|---|---|

| Fuming Sulfuric Acid (Oleum) | Boric Acid | Elevated temperatures |

| Concentrated Sulfuric Acid | None | High temperatures, prolonged reaction times |

| Superacidic Media | - | Variable |

This table is based on documented methods for the hydrolysis of the CF₃ group on various aromatic scaffolds. rsc.orgnih.gov

Reductive and Oxidative Transformations

Given the highly oxidized state of the carbon atoms in the aromatic ring (bonded to chlorine and the -CF₃ group), this compound is highly resistant to further oxidation. Conversely, its electron-deficient character makes it susceptible to reductive transformations.

The most common reductive pathway for polychlorinated aromatics is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. wikipedia.org This process can be achieved using various reducing systems, including catalytic hydrogenation or chemical reductants. wikipedia.orgjocpr.com For example, studies on related chloro-nitro benzotrifluorides have shown that reagents like sodium borohydride (B1222165) can effect dechlorination, although sometimes reduction of other functional groups occurs concurrently. jocpr.comresearchgate.net Catalytic methods are also common, often employing a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Protic solvent (e.g., ethanol), room temperature/pressure | Common and efficient method for dehalogenation. |

| Sodium Borohydride (NaBH₄) | High-boiling solvents (e.g., diglyme) at elevated temperatures | Can simultaneously reduce other susceptible groups. jocpr.comresearchgate.net |

| Zero-valent Iron (Fe⁰) | Aqueous or solvent slurry | Often used in environmental remediation. wikipedia.org |

This table summarizes common methods for the reductive dechlorination of chlorinated aromatic compounds. wikipedia.orgjocpr.comresearchgate.net

Thermal and Photochemical Degradation Pathways

Thermal Degradation: this compound is expected to possess high thermal stability due to the inherent strength of the aromatic ring and the robust C-Cl and C-F bonds. Thermal decomposition of similar energetic compounds containing trifluoromethyl and nitro groups often occurs at temperatures well above 250 °C. mdpi.comnih.gov The decomposition of the molecule at high temperatures would likely proceed through the cleavage of the C-Cl bonds, followed by more complex fragmentation and rearrangement reactions of the aromatic ring. The C-CF₃ bond is exceptionally strong and would likely require even higher temperatures to break.

Derivatives and Analogues of 2,3,5,6 Tetrachlorobenzotrifluoride

Synthesis of Substituted Chlorobenzotrifluorides

The synthesis of substituted chlorobenzotrifluorides can be achieved through various chemical routes, often starting from benzotrifluoride (B45747) or its chlorinated derivatives. google.comwho.int One common method involves the direct chlorination of benzotrifluoride, which typically results in a mixture of isomers that must be separated. who.int Another significant approach is the replacement of nitro groups on a nitrobenzotrifluoride precursor with chlorine atoms. google.comgoogleapis.com

A patented process describes the preparation of chlorobenzotrifluoride compounds by treating a nitrobenzotrifluoride with molecular chlorine in the presence of a catalyst system comprising a metal salt (like ferric chloride) and a sulfur compound (such as sulfur monochloride). google.comgoogleapis.com This method can be used to produce compounds like 3,4-dichlorobenzotrifluoride (B146526) from 4-chloro-3-nitrobenzotrifluoride (B52861) or to synthesize 3,4,5-trichlorobenzotrifluoride from 4-chloro-3,5-dinitrobenzotrifluoride (B147460). google.comgoogleapis.com The reaction conditions, particularly temperature, can be controlled to achieve selective replacement of the nitro groups. google.com

For instance, the synthesis of 3,4-dichlorobenzotrifluoride was attempted by passing chlorine gas through a heated mixture of 4-chloro-3-nitrobenzotrifluoride, sulfur monochloride, and ferric chloride at temperatures ranging from 118°C to 156°C. googleapis.com However, this resulted in a low conversion rate, with the final mixture containing 90.1% unreacted starting material. googleapis.com A more successful synthesis involves the hydrodechlorination of 3,4-dichlorobenzotrifluoride to produce m-chlorobenzotrifluoride with high selectivity using a catalyst like Raney nickel, ruthenium on carbon, or palladium on carbon under hydrogen pressure. wipo.int

Another synthetic route involves the reaction of 4-chlorotoluene (B122035) with anhydrous hydrogen fluoride (B91410) to produce 4-chlorobenzotrifluoride. who.int The synthesis of 2,3,5,6-tetrachlorobenzoyl chloride, a related acid chloride, has been achieved starting from pentachlorobenzene (B41901), which is first converted to a Grignard reagent and then reacted with Boc anhydride (B1165640) to form tert-butyl 2,3,5,6-tetrachlorobenzoate. google.com

Below is a table summarizing various synthetic methods for substituted chlorobenzotrifluorides.

| Target Compound | Starting Material(s) | Reagents and Conditions | Yield/Purity | Source(s) |

| 3,4,5-Trichlorobenzotrifluoride | 4-Chloro-3,5-dinitrobenzotrifluoride | Cl₂, Ferric chloride, Sulphur compound, 180-210°C | Not specified | google.comgoogleapis.com |

| 3,4-Dichlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | Cl₂, Ferric chloride, Sulphur monochloride, 118-156°C | 8.2% | googleapis.com |

| m-Chlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride | H₂, Raney Ni/Ru-C/Pd-C catalyst, 0.5-2.0 MPa, 60-100°C | >99% | wipo.int |

| 4-Chlorobenzotrifluoride | 4-Chlorotoluene | Anhydrous hydrogen fluoride | Not specified | who.int |

| 2,3,5,6-Tetrachlorobenzoyl chloride | Pentachlorobenzene | 1. Mg; 2. Boc anhydride; 3. Acylation reagent | >99.0% | google.com |

Formation of Aniline (B41778) Derivatives (e.g., from related chlorotrifluoromethylbenzenes)

Aniline derivatives containing the trifluoromethyl group are valuable synthetic building blocks for pharmaceuticals and agrochemicals. nih.gov Their synthesis can be approached in several ways, including the amination of halogenated benzotrifluorides or the modification of existing aniline structures.

A convenient synthesis of N,N-bis(trifluoromethyl)anilines involves the dediazotization of aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts. lookchem.com Another method is the copper-catalyzed amination of iodinated trifluoromethylbenzenes. For example, 2,4,6-tris(trifluoromethyl)aniline (B44841) was synthesized in a two-step process starting from 1,3,5-tris(trifluoromethyl)benzene, which was first deprotonated and iodinated, followed by a copper-catalyzed amination reaction. researchgate.net

Reductive amination is another powerful technique. Trifluoromethyl-substituted anilines can be prepared from the corresponding dienones, which are synthesized by the addition of trifluoromethylsilanes to quinones. acs.org The resulting dienone can then undergo reductive amination to yield the target (trifluoromethyl)aniline. acs.org

The direct substitution of chlorine atoms on a chlorobenzotrifluoride ring with an amine is also a viable route. A variety of (un)substituted phenyl amines can be reacted with chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), a structurally related compound, to create derivatives with a diphenylamine (B1679370) structure. nih.gov This mimics the structure of the fungicide fluazinam. nih.gov

A user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed using Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). nih.gov This method involves reacting a methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent II, followed by thermal rearrangement to introduce the trifluoromethoxy group ortho to the acetamido group. nih.gov

| Target Derivative Class | Synthetic Approach | Key Reagents | Precursor Example | Source(s) |

| N,N-Bis(trifluoromethyl)anilines | Dediazotization | CuI salts | Aryldiazoniumbis(trifluoromethyl)imides | lookchem.com |

| Tris(trifluoromethyl)aniline | Iodination followed by amination | LDA, I₂, Cu₂O, NaN₃ | 1,3,5-Tris(trifluoromethyl)benzene | researchgate.net |

| (Trifluoromethyl)aniline | Reductive amination of dienones | Metal reduction, Amine source | Dienones from quinones and trifluoromethylsilanes | acs.org |

| Chlorinated Diphenylamines | Nucleophilic aromatic substitution | Phenyl amines | Chlorothalonil | nih.gov |

| Ortho-trifluoromethoxylated anilines | OCF₃ group transfer and rearrangement | Togni reagent II, Cs₂CO₃ | Methyl 4-(N-hydroxyacetamido)benzoate | nih.gov |

Carboxylic Acid and Aldehyde Derivatives (e.g., related to tetrafluoroterephthalic acid/aldehyde)

Carboxylic acid and aldehyde functional groups can be introduced into fluorinated benzene (B151609) rings to create versatile intermediates. researchgate.netbyjus.com These derivatives, such as those related to tetrafluoroterephthalic acid, are precursors for various materials, including polymers and heterocyclic compounds. researchgate.netcu.edu.eg

Terephthalic acid derivatives can be synthesized from the decomposition of poly(ethylene terephthalate) (PET). researchgate.net For example, hydrolysis of PET yields terephthalic acid, which can then be converted to terephthaloyl chloride by reacting with thionyl chloride (SOCl₂). researchgate.net This acid chloride is a key intermediate for producing various amides, esters, and heterocyclic structures. researchgate.net

The synthesis of aldehydes can be achieved through the reduction of carboxylic acid derivatives. byjus.com A common method is the Rosenmund reduction, where an acid chloride is reduced to an aldehyde using hydrogen gas with a palladium on barium sulfate (B86663) catalyst. byjus.com For more controlled reductions, especially to prevent over-reduction to alcohols, specific reagents like lithium tri-tert-butoxyaluminohydride (LtBAH) or diisobutylaluminum hydride (DIBAH) are used, often at low temperatures. libretexts.org These reagents can reduce esters and acid chlorides to aldehydes. libretexts.org

For example, the preparation of 2,3,5,6-tetrachlorobenzoyl chloride, an acid chloride derivative, starts from pentachlorobenzene and involves the formation of a Grignard reagent, followed by reaction with Boc anhydride and subsequent acylation. google.com This acid chloride could then, in principle, be reduced to the corresponding aldehyde.

The nomenclature of these derivatives follows standard IUPAC rules. For carboxylic acids, the suffix "-oic acid" is added, while for aldehydes, the suffix is "-al" or "-carbaldehyde" for cyclic systems. byjus.com Acid chlorides are named by changing the "-oic acid" suffix to "-oyl chloride". utexas.edu

Structural Modifications and their Impact on Chemical Reactivity

Structural modifications to the benzotrifluoride ring system, such as the introduction of different substituent groups, have a profound impact on the molecule's chemical reactivity, particularly in electrophilic aromatic substitution reactions. libretexts.orglumenlearning.com The reactivity is governed by a combination of inductive and resonance effects of the substituents. lumenlearning.comstpeters.co.in

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. libretexts.org This deactivates the benzene ring towards electrophilic attack, making reactions more sluggish compared to unsubstituted benzene. libretexts.orglumenlearning.com Because it withdraws electron density from the ortho and para positions more effectively than the meta position, the -CF₃ group is a meta-director for incoming electrophiles. libretexts.orgstpeters.co.in

The reactivity of carboxylic acid derivatives derived from these structures also varies. Acid chlorides are the most reactive, followed by anhydrides, esters, and then amides, which are the least reactive. youtube.com This reactivity hierarchy is crucial when planning synthetic transformations. youtube.com

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence | Source(s) |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | - | Deactivating | Meta | libretexts.org |

| -Cl, -Br, -I (Halogens) | Withdrawing | Donating | Deactivating | Ortho, Para | libretexts.orglumenlearning.com |

| -OH, -OR (Alkoxy) | Withdrawing | Strongly Donating | Activating | Ortho, Para | libretexts.orglibretexts.org |

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | Meta | libretexts.orgstpeters.co.in |

| -NH₂ (Amino) | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para | libretexts.org |

Investigation of Structure-Activity Relationships in Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological or chemical properties of a class of compounds by systematically modifying their chemical structure. nih.gov For derivatives of chlorobenzotrifluoride, SAR studies often focus on enhancing properties like fungicidal, herbicidal, or pharmaceutical activity. nih.govnih.gov

In the development of fungicides based on a chlorothalonil scaffold, various aniline derivatives were synthesized to create compounds with a diphenylamine structure. nih.gov The study found that the electronic properties of substituents on the phenylamine ring were critical for fungicidal activity. Specifically, introducing a strong electron-withdrawing group like a nitro group (-NO₂) at the para-position of the aniline ring significantly enhanced the activity against cucumber downy mildew. nih.gov This led to the identification of an optimal compound with 85% control at a low concentration. nih.gov

In another study on pyrazole (B372694) derivatives substituted with a 3,5-bis(trifluoromethyl)phenyl group, SAR analysis showed that hydrophobic substituents on an aniline moiety attached to the pyrazole core generally increased antibacterial activity against Gram-positive bacteria. nih.gov For example, a 4-isopropyl aniline derivative showed potent activity, while a methoxy (B1213986) substituent significantly decreased potency. nih.gov This highlights the importance of hydrophobicity in the biological action of these specific derivatives.

SAR studies on benzofuran (B130515) derivatives revealed that the position of halogen substituents is a critical determinant of biological activity. mdpi.com Similarly, for benzothiazole-phenyl analogs designed as dual enzyme inhibitors, SAR studies indicated that trifluoromethyl groups on the aromatic rings were well-tolerated at the ortho and para positions. nih.gov

These examples demonstrate a common theme in medicinal chemistry and agrochemical research: small structural modifications can lead to significant changes in biological activity. The electron-withdrawing or donating properties, steric bulk, and lipophilicity of substituents are key factors that are systematically varied to understand and optimize the desired effects. nih.govnih.gov

Environmental Fate and Transport of 2,3,5,6 Tetrachlorobenzotrifluoride

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformations, which are chemical reactions that occur without the mediation of living organisms, play a crucial role in the environmental persistence and degradation of many synthetic compounds. For 2,3,5,6-Tetrachlorobenzotrifluoride, the key abiotic processes of interest are hydrolysis and photolysis.

Hydrolysis: Limited specific data exists for the hydrolysis of this compound. However, the carbon-fluorine bonds in the trifluoromethyl (-CF3) group are generally strong and resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are also relatively stable. It is anticipated that hydrolysis of this compound would be a very slow process and, therefore, not a significant degradation pathway in aquatic environments.

Photolysis: Photodegradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds with halogen substituents can undergo photolysis. For some benzotrifluoride (B45747) derivatives, it has been observed that the trifluoromethyl group can be photoreactive, with the potential for fluorine atoms to be eliminated through solvolysis, a process accelerated by the presence of water or alcohol. frontiersin.org The photolysis of fluorinated pharmaceuticals and pesticides can lead to the formation of various fluorinated products, including trifluoroacetate, or the retention of the trifluoromethyl group in the degradation products, depending on the specific chemical structure and environmental conditions. epa.govacs.org

Table 1: Inferred Abiotic Transformation of this compound

| Transformation Process | Expected Significance | Influencing Factors | Potential Products |

| Hydrolysis | Low | pH, Temperature | Likely insignificant under normal environmental conditions. |

| Photolysis | Potentially Significant | Sunlight intensity, Wavelength, Presence of photosensitizers | Dechlorinated and/or defluorinated intermediates, Mineralization products (CO2, H2O, Cl-, F-). |

The degradation of this compound in soil and water is a result of both abiotic and biotic processes. In soil, the compound is likely to be persistent due to its strong adsorption to soil organic matter and its resistance to chemical and biological breakdown. nih.gov The herbicide trifluralin, which contains a dinitro-trifluoromethyl-aniline structure, is known to be relatively immobile and persistent in soil, with a half-life that can range from 45 days to 8 months. rsc.org This suggests that the benzotrifluoride moiety contributes to the environmental persistence of such compounds.

In water, the low water solubility of chlorinated and fluorinated aromatic compounds generally limits their concentration in the aqueous phase, with a significant portion partitioning to sediment and suspended particles. Degradation in the water column would primarily be driven by photolysis in sunlit surface waters. In deeper, anoxic waters and sediments, reductive dechlorination may occur, although this is typically a slow process for highly chlorinated aromatic compounds.

Biotic Transformation and Biodegradation Studies

The transformation of synthetic compounds by living organisms, primarily microorganisms, is a critical process in their environmental attenuation. The high degree of halogenation and the presence of the trifluoromethyl group in this compound are expected to make it highly resistant to microbial attack.

Specific microbial degradation pathways for this compound have not been elucidated. However, studies on related compounds offer insights into potential transformation routes.

Aerobic degradation of chlorinated benzenes with four or fewer chlorine atoms has been observed in some bacteria, often initiated by dioxygenase enzymes that yield chlorocatechols as intermediates. chemsafetypro.comnih.gov However, highly chlorinated benzenes are generally more resistant to aerobic degradation. chemsafetypro.comnih.gov The presence of the trifluoromethyl group, a strong electron-withdrawing group, is also known to hinder enzymatic attack.

Anaerobic conditions may favor the reductive dechlorination of highly chlorinated aromatic compounds, where chlorine atoms are sequentially replaced by hydrogen atoms. This process has been observed for higher chlorinated benzenes, with halorespiring bacteria like Dehalococcoides implicated in these transformations. chemsafetypro.comnih.gov It is plausible that this compound could undergo a similar slow reductive dechlorination under anaerobic conditions, leading to the formation of lesser chlorinated benzotrifluorides.

The biodegradation of the trifluoromethyl group itself is challenging for microorganisms. However, some studies have shown that bacterial defluorination of -CF3 groups attached to aromatic rings can occur through ring oxidation reactions.

The attenuation of recalcitrant compounds like this compound in the environment is likely dependent on the metabolic capabilities of diverse microbial communities rather than a single microbial species. In contaminated environments, microbial communities may adapt over time to degrade persistent pollutants.

For instance, microbial consortia have been shown to be effective in the degradation of other persistent organochlorine compounds. frontiersin.org The degradation of complex mixtures of organochlorine pesticides has been observed in microbial communities, suggesting that co-metabolism and synergistic interactions within the community can enhance the breakdown of such compounds. The presence of other, more easily degradable carbon sources can also influence the co-metabolic transformation of recalcitrant molecules.

Distribution and Partitioning in Multimedia Environments

The distribution and partitioning of this compound in the environment are dictated by its physicochemical properties, primarily its water solubility, vapor pressure, and its partitioning coefficients between different environmental phases.

Due to the lack of experimentally determined partitioning coefficients for this compound, estimations based on its chemical structure are necessary. The octanol-water partition coefficient (Kow) is a key parameter for assessing the lipophilicity of a compound and its tendency to bioaccumulate. The organic carbon-water (B12546825) partition coefficient (Koc) indicates the propensity of a compound to adsorb to organic matter in soil and sediment. nih.gov

Given its structure—a highly chlorinated and fluorinated aromatic ring—this compound is expected to have a high log Kow value, indicating a strong tendency to partition into fatty tissues of organisms and a low affinity for water. Consequently, its log Koc value is also expected to be high, suggesting strong adsorption to soil and sediment organic carbon. nih.gov This strong sorption behavior would limit its mobility in soil and reduce its bioavailability for microbial degradation.

Table 2: Estimated Physicochemical Properties and Environmental Partitioning of this compound

| Property | Estimated Value/Behavior | Implication for Environmental Fate |

| Water Solubility | Low | Limited presence in the aqueous phase; partitioning to sediment. |

| Vapor Pressure | Low to Moderate | Potential for volatilization from soil and water surfaces. |

| Log Kow | High (Estimated) | High potential for bioaccumulation in organisms. |

| Log Koc | High (Estimated) | Strong adsorption to soil and sediment; low mobility in soil. |

In a multimedia environment, this compound released into the atmosphere would likely be subject to long-range transport and deposition. If released to water, it would predominantly partition to sediment. If released to soil, it would be expected to remain in the upper soil layers with limited leaching to groundwater due to its strong adsorption to soil organic matter.

Volatilization and Atmospheric Transport

The tendency of a chemical to move from soil or water into the air is known as volatilization, which is a primary pathway for the atmospheric distribution of many organic compounds. This process is governed by the chemical's vapor pressure and its Henry's Law constant. For this compound, while specific experimental data are limited, its volatility can be estimated using predictive models.

Due to its molecular structure, which includes a benzene (B151609) ring substituted with four chlorine atoms and a trifluoromethyl group, this compound is expected to be a semi-volatile compound. accessscience.com Its movement from water to the atmosphere is described by the Henry's Law constant, which is the ratio of a chemical's concentration in the air to its concentration in water at equilibrium. A higher Henry's Law constant suggests a greater tendency for volatilization. For structurally similar compounds like 2,3,5,6-tetrachloropyridine (B1294921), the primary transfer mechanism into the environment is volatilization into the atmosphere due to its relatively high volatility and low water solubility. oecd.org

Once in the atmosphere, the persistence and transport of this compound are influenced by its susceptibility to degradation by photochemically-produced hydroxyl radicals. oecd.org The atmospheric half-life, or the time it takes for half of the chemical mass to degrade, is a key metric. For many persistent organic pollutants, this half-life can be greater than two days, allowing for long-range atmospheric transport. accessscience.com The dominant removal mechanism from the atmosphere for related compounds is often photodegradation. oecd.org

Table 1: Predicted Atmospheric Fate Properties of this compound Note: The following values are representative estimates that would be generated by predictive software like the US EPA's EPI Suite™ and are intended for illustrative purposes in the absence of experimental data.

| Property | Predicted Value | Significance |

|---|---|---|

| Vapor Pressure | Low to Moderate | Influences the rate of volatilization from surfaces. |

| Henry's Law Constant | Moderate to High | Indicates potential for volatilization from water bodies. |

| Atmospheric Hydroxylation Half-Life | Days to Weeks | Determines persistence in the atmosphere and potential for long-range transport. |

Sorption to Soil and Sediment Matrices

Sorption is a process where a chemical binds to solid particles, such as soil and sediment. This is a critical factor in determining a chemical's mobility and bioavailability in the environment. The extent of sorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to bind strongly to soil and sediment, reducing its potential to leach into groundwater. epa.gov

For hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into the organic matter fraction of soils and sediments. Chemicals with a high octanol-water partition coefficient (log Kow) tend to have a high Koc and are less mobile. epa.gov The log Kow for this compound is predicted to be high, suggesting a strong affinity for organic matter. This behavior is consistent with other chlorinated aromatic compounds. For instance, studies on tetrachlorobenzene have shown significant sorption to soils and sediments, with the extent of sorption influenced by the organic matter content of the solid phase.

The sorption process can be complex and may not always be linear. Factors such as soil pH, clay content, and the presence of other organic compounds can influence the binding of a chemical to soil and sediment particles. epa.gov For some aromatic compounds, strong chemical bonds can form with humic acid in organic matter, further decreasing their mobility. epa.gov

Table 2: Predicted Sorption Properties of this compound Note: The following values are representative estimates that would be generated by predictive software like the US EPA's EPI Suite™ and are intended for illustrative purposes in the absence of experimental data.

| Property | Predicted Value | Significance |

|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | High (>3.5) | Indicates strong sorption to soil and sediment, leading to low mobility. |

| Log Kow (Octanol-Water Partition Coefficient) | High (>4) | Suggests a high potential for partitioning into organic matter and biota. |

Mobility in Groundwater and Surface Water Systems

The mobility of this compound in aquatic systems is largely dictated by its water solubility and its tendency to sorb to particulate matter and sediment. epa.gov Due to its predicted low water solubility and high sorption potential, this compound is expected to exhibit limited mobility in groundwater and surface water.

When released into an aquatic environment, a significant portion of this compound is likely to partition from the water column to suspended solids and bottom sediments. This reduces its concentration in the dissolved phase, which is the form most readily transported by water flow. The strong binding to sediment means that contaminated sediments can act as a long-term reservoir for the compound, with the potential for slow release back into the water column over time.

The potential for leaching into groundwater is also considered low. epa.gov The high Koc value suggests that as the compound moves through the soil profile, it will be significantly retarded by sorption to soil organic matter. epa.gov Therefore, it is less likely to reach underlying aquifers unless the soil has very low organic content or preferential flow paths exist. However, chemicals that are persistent can still pose a long-term threat to water resources, even with low mobility. toxicfreefuture.org

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to a concentration in the organism's tissues that is higher than in the surrounding medium. toxicfreefuture.org Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

The potential for a chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (log Kow). accessscience.com Compounds with a high log Kow are lipophilic, meaning they have a strong affinity for fats and are readily stored in the fatty tissues of organisms. Generally, chemicals with a log Kow between 5 and 6 are considered to have a high potential to bioconcentrate. epa.gov The predicted high log Kow for this compound suggests a significant potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. accessscience.com A BCF greater than 5000 is often considered indicative of a highly bioaccumulative substance. accessscience.com

Persistent and bioaccumulative substances can be transferred through the food web. toxicfreefuture.org As smaller organisms are consumed by larger ones, the concentration of the chemical can increase at each trophic level, a process known as biomagnification. This can lead to very high concentrations in top predators, even when the concentration in the surrounding environment is low.

Table 3: Predicted Bioaccumulation Potential of this compound Note: The following values are representative estimates that would be generated by predictive software like the US EPA's EPI Suite™ and are intended for illustrative purposes in the absence of experimental data.

| Property | Predicted Value | Significance |

|---|---|---|

| Log Kow | High (>4) | Indicates a high affinity for fatty tissues and potential for bioaccumulation. |

| Bioconcentration Factor (BCF) | Moderate to High | Suggests the compound is likely to accumulate in aquatic organisms to levels higher than the surrounding water. accessscience.com |

| Trophic Magnification Factor (TMF) | >1 (Predicted) | Indicates a potential for biomagnification in the food web. |

Predictive Environmental Fate Modeling Approaches

In the absence of extensive experimental data, predictive models are invaluable tools for assessing the environmental fate of chemicals like this compound. epa.gov These models use the chemical's structure and physicochemical properties to estimate its behavior in the environment.

One widely used set of predictive tools is the US Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™. epa.gov EPI Suite™ comprises a collection of models that estimate properties such as melting and boiling points, vapor pressure, water solubility, log Kow, Koc, and BCF. epa.govepa.gov It also predicts environmental degradation rates, such as atmospheric photooxidation and biodegradation, providing estimates of environmental persistence. epa.gov

Ecotoxicological Impact Assessment of 2,3,5,6 Tetrachlorobenzotrifluoride

Aquatic Ecotoxicity Investigations

Effects on Aquatic Organisms (e.g., fish, invertebrates, algae)

No specific studies on the effects of 2,3,5,6-tetrachlorobenzotrifluoride on aquatic organisms were found.

Assessment of Acute and Chronic Ecotoxicological Endpoints

Data on acute and chronic ecotoxicological endpoints for this compound are not available.

Terrestrial Ecotoxicity Investigations

Impact on Soil Organisms (e.g., microorganisms, invertebrates)

There is no available research on the impact of this compound on soil organisms.

Effects on Terrestrial Plants

Information regarding the effects of this compound on terrestrial plants is not available in the scientific literature.

Avian and Mammalian Wildlife Exposure Assessment

No exposure assessments or toxicity studies concerning avian and mammalian wildlife and this compound have been published.

Behavioral Ecotoxicology Studies and Sublethal Effects

No studies were identified that investigated the behavioral or sublethal effects of this compound on any aquatic or terrestrial organisms. Behavioral ecotoxicology is a field that examines how contaminants can alter animal behavior, such as foraging, mating, and predator avoidance, at concentrations that are not immediately lethal. frontiersin.orgnih.govresearchgate.net Such sublethal effects can have significant long-term consequences for the health of individual organisms and the stability of populations. ucanr.edunih.gov However, research on this specific compound's impact on animal behavior appears to be absent from the available scientific literature.

Development of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards

There is no publicly available information on the derivation of Predicted No-Effect Concentrations (PNECs) or the establishment of Environmental Quality Standards (EQSs) for this compound.

The process of deriving a PNEC typically involves using ecotoxicological data from laboratory studies on various organisms. wikipedia.orgchemsafetypro.comresearchgate.net Methodologies such as the use of assessment factors (AF) or species sensitivity distributions (SSD) are commonly employed to determine a concentration below which adverse effects on an ecosystem are unlikely to occur. frontiersin.orgunipd.it

Similarly, Environmental Quality Standards, which are regulatory thresholds for concentrations of chemicals in different environmental compartments (water, sediment, soil), have not been established for this compound.

Due to the absence of underlying ecotoxicological data, no PNEC or EQS values for this compound could be found.

Risk Assessment Frameworks for Environmental Contamination

No specific environmental risk assessment frameworks have been developed or published for this compound. Environmental risk assessments for chemical substances evaluate the potential for adverse effects on the environment by comparing the predicted or measured environmental concentration (PEC) with the PNEC. wikipedia.org The United States Environmental Protection Agency (EPA) and other regulatory bodies have established general frameworks for conducting such evaluations for existing chemicals under regulations like the Toxic Substances Control Act (TSCA). epa.gov However, the application of these frameworks to this compound has not been documented in the available literature. The lack of hazard and exposure data is a primary impediment to conducting such an assessment.

Metabolism and Toxicokinetics of 2,3,5,6 Tetrachlorobenzotrifluoride in Biological Systems

Absorption and Distribution Mechanisms

No specific studies detailing the absorption and distribution mechanisms of 2,3,5,6-Tetrachlorobenzotrifluoride in any biological system were identified. Information regarding its uptake routes (e.g., oral, dermal, inhalation) and its subsequent distribution and accumulation in various tissues and organs is not present in the reviewed literature. While general principles of toxicokinetics suggest that as a chlorinated and fluorinated aromatic compound, it may be lipophilic and distribute to fatty tissues, no experimental data for this compound confirms this hypothesis.

Biotransformation Pathways in Mammalian Systems

There is no available information on the biotransformation pathways of this compound in mammalian systems. Consequently, there are no research findings on whether this compound undergoes key metabolic processes such as:

Glucuronidation

Sulfation

Oxidation

Defluorination

Studies on structurally related compounds, like various tetrachlorobenzene isomers, show that metabolism often involves oxidation to chlorophenols followed by conjugation. nih.govnih.gov However, the presence of the trifluoromethyl group in this compound could significantly alter its metabolic fate, and without specific data, any extrapolation would be speculative.

Excretion Profiles of Parent Compound and Metabolites

No data could be found on the excretion profiles of this compound or its potential metabolites. Research that would identify the primary routes of elimination (e.g., urine, feces, bile) and the rate and extent of excretion is not available.

Identification and Characterization of Major Metabolites

As no biotransformation studies have been published, there has been no identification or characterization of any metabolites of this compound.

In Vitro Metabolic Stability Assessments

No published in vitro metabolic stability assessments for this compound were found. Such studies, typically using liver microsomes or hepatocytes, are crucial for predicting a compound's metabolic clearance in the body. utsouthwestern.edusolvobiotech.combioivt.com The absence of this data means that the intrinsic stability of this compound to metabolic enzymes is unknown.

Toxicokinetic Modeling and Exposure Assessment in Toxicology Studies

The lack of empirical data on the absorption, distribution, metabolism, and excretion of this compound has precluded the development of any toxicokinetic models. Physiologically based toxicokinetic (PBTK) models, which are used to predict tissue-specific concentrations of a chemical and its metabolites, require such data for their development and validation. nih.govnih.gov Therefore, no models exist to support exposure assessment in toxicology studies for this compound.

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components, allowing for precise identification and measurement.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. sigmaaldrich.com In the context of this compound, GC is particularly well-suited due to the compound's inherent volatility. The separation is achieved by passing the sample, in a gaseous state, through a column containing a stationary phase. The differential interactions of the analytes with this stationary phase lead to their separation based on factors like boiling point and polarity. youtube.com For enhanced detection, especially for halogenated compounds, an electron capture detector (ECD) can be employed, which offers high sensitivity to electronegative compounds like this compound. epa.gov

High-Performance Liquid Chromatography (HPLC) is a complementary technique that is ideal for separating non-volatile or thermally sensitive compounds. basicmedicalkey.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. basicmedicalkey.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. basicmedicalkey.com For the analysis of this compound and its metabolites, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. americanlaboratory.comnih.gov Detection is often accomplished using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light. americanlaboratory.com

A comparison of typical parameters for GC and HPLC analysis is presented below:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of non-volatile compounds in the liquid phase. basicmedicalkey.com |

| Stationary Phase | Typically a high-boiling liquid coated on a solid support. | Typically silica-based particles, often chemically modified (e.g., C18). nih.gov |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent or mixture of solvents (e.g., Acetonitrile, Water). americanlaboratory.com |

| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS). epa.gov | UV-Vis Detector, Mass Spectrometer (MS). americanlaboratory.com |

| Analyte Suitability | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds. basicmedicalkey.com |

To enhance the specificity and sensitivity of detection, chromatographic techniques are often coupled with powerful spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. gtfch.org As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. gtfch.org This provides a unique "fingerprint" for each compound, allowing for its unambiguous identification and quantification. mdpi.com GC-MS is a "gold standard" in many analytical laboratories due to its robustness and the availability of extensive spectral libraries for compound identification. gtfch.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a similar advantage for non-volatile compounds. The eluent from the HPLC column is directed into the mass spectrometer, providing mass information for the separated analytes. dtu.dk This technique is particularly valuable for the analysis of metabolites, which are often more polar and less volatile than the parent compound. gtfch.org Ultra-high-performance liquid chromatography coupled to a hybrid quadrupole time-of-flight mass spectrometer (UPLC-QTOF/MS) has been successfully used to identify and quantify metabolites of similar compounds. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a more specialized technique that couples HPLC with NMR spectroscopy. This allows for the direct acquisition of NMR spectra of the separated compounds as they elute from the column. nih.gov While less common than HPLC-MS due to lower sensitivity and higher cost, HPLC-NMR provides detailed structural information that can be invaluable for the unambiguous identification of unknown metabolites. nih.gov A variation of this technique, HPLC-SPE-NMR, involves trapping the eluting peaks onto solid-phase extraction (SPE) cartridges, which are then analyzed by NMR, offering advantages like the elimination of solvent signals. nih.govnih.gov

| Coupled Technique | Principle | Advantages | Common Applications |

| GC-MS | Separates volatile compounds by GC and identifies them by their mass spectra. gtfch.org | High sensitivity, high specificity, extensive spectral libraries. gtfch.orgmdpi.com | Analysis of volatile organic compounds, environmental monitoring. |

| HPLC-MS | Separates non-volatile compounds by HPLC and identifies them by their mass spectra. dtu.dk | Suitable for a wide range of compounds, high sensitivity and specificity. gtfch.org | Pharmaceutical analysis, metabolomics, food safety. dtu.dknih.gov |

| HPLC-NMR | Separates compounds by HPLC and provides detailed structural information via NMR. nih.gov | Unambiguous structure elucidation of unknown compounds. nih.gov | Natural product chemistry, metabolite identification. nih.govnih.gov |

Spectroscopic Techniques

Spectroscopic methods provide information about the structure and concentration of a substance by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ed.ac.uk For fluorinated compounds like this compound, ¹⁹F-NMR is particularly valuable. ed.ac.uk The ¹⁹F nucleus is a spin-½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. nsf.gov The chemical shift of the fluorine atoms in the trifluoromethyl group provides a distinct signal that can be used for identification and quantification. The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing spectral overlap. ed.ac.uk Advanced techniques like 2D NMR (e.g., ¹H-¹⁹F HETCOR) can be used to establish correlations between fluorine and proton nuclei, further aiding in structure confirmation. ed.ac.uk

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. msu.edu For this compound, characteristic IR absorption bands would be expected for the C-Cl, C-F, and aromatic C-H bonds, as well as the trifluoromethyl group. The fingerprint region of the IR spectrum (typically 1500-400 cm⁻¹) is particularly useful for identifying the compound. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. wikipedia.org Aromatic compounds like this compound exhibit characteristic UV absorption due to the π-electrons in the benzene (B151609) ring. rsc.org While UV-Vis spectroscopy is less specific than NMR or MS, it is a simple and cost-effective method for quantitative analysis, particularly when coupled with a separation technique like HPLC. basicmedicalkey.comwikipedia.org The wavelength of maximum absorbance (λmax) can be used for quantification based on the Beer-Lambert law. researchgate.net

| Spectroscopic Technique | Principle | Information Obtained | Application to this compound |

| ¹⁹F-NMR | Measures the resonance of ¹⁹F nuclei in a magnetic field. ed.ac.uk | Detailed structural information, number and environment of fluorine atoms. ed.ac.uk | Unambiguous identification and quantification, structural elucidation of metabolites. |

| IR Spectroscopy | Measures the absorption of infrared radiation causing molecular vibrations. msu.edu | Presence of functional groups (e.g., C-Cl, C-F, aromatic ring). docbrown.info | Compound identification (fingerprinting), confirmation of functional groups. |

| UV-Vis Spectroscopy | Measures the absorption of UV and visible light due to electronic transitions. wikipedia.org | Presence of chromophores (e.g., aromatic ring). rsc.org | Quantitative analysis, especially when coupled with HPLC. basicmedicalkey.com |

Immunoassay-Based Detection Methods

Immunoassays are highly sensitive and specific analytical methods that utilize the binding affinity between an antibody and its target antigen. mdpi.com Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format that can be developed for the detection of small molecules like this compound. researchgate.net These methods can be highly specific and sensitive, allowing for the rapid screening of a large number of samples. mdpi.com While the development of a specific antibody for this compound would be required, similar immunoassays have been successfully developed for other halogenated aromatic compounds and their metabolites. researchgate.net Immunoassays can be particularly useful for high-throughput screening in environmental and biological monitoring programs. mdpi.com

An in-depth examination of the analytical methodologies for the detection and quantification of the industrial chemical this compound and its potential metabolites is crucial for understanding its environmental fate and biological impact. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity for accurate measurement in complex matrices.

Advanced Analytical Methodologies for Detection and Quantification of 2,3,5,6 Tetrachlorobenzotrifluoride and Its Metabolites

The detection and quantification of 2,3,5,6-Tetrachlorobenzotrifluoride, a halogenated aromatic compound, rely on sophisticated analytical methods capable of isolating the analyte from complex sample matrices and measuring it at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique for such compounds due to its high sensitivity and specificity.

Applications and Industrial Relevance of 2,3,5,6 Tetrachlorobenzotrifluoride As a Chemical Intermediate

Precursor in Agrochemical Synthesis (e.g., Herbicides, Pesticides like Fipronil)

One of the most significant industrial applications of chlorinated benzotrifluoride (B45747) derivatives is in the synthesis of agrochemicals, particularly insecticides. While 2,3,5,6-Tetrachlorobenzotrifluoride itself is not always the direct starting material, it is closely related to key precursors in the manufacturing of potent active ingredients like Fipronil.

The synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide, relies on the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. nbinno.comscbt.com The industrial production of this intermediate often starts with p-chlorobenzotrifluoride. google.comjustia.comquickcompany.in This initial material undergoes a ring chlorination step to produce a mixture of more highly chlorinated benzotrifluorides, including 3,4-dichlorobenzotrifluoride (B146526) and 3,4,5-trichlorobenzotrifluoride. google.comjustia.com

A patent describes a process where 4-chloro-3,5-dinitrobenzotrifluoride (B147460) can be treated with molecular chlorine in the presence of a catalyst to replace the nitro groups, yielding products such as 3,4,5-trichlorobenzotrifluoride and 2,3,4,5-tetrachlorobenzotrifluoride. googleapis.com These polychlorinated benzotrifluorides are critical intermediates that are subsequently converted through reactions like ammonolysis to yield the necessary aniline (B41778) derivative for Fipronil synthesis. quickcompany.in

The following table outlines a representative synthesis pathway for a key Fipronil precursor, highlighting the role of chlorinated benzotrifluoride compounds.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | p-Chlorobenzotrifluoride | Cl₂, Catalyst (e.g., FeCl₃, AlCl₃) | 3,4,5-Trichlorobenzotrifluoride | Introduction of multiple chlorine atoms to the aromatic ring. justia.com |

| 2 | 3,4,5-Trichlorobenzotrifluoride | Anhydrous Ammonia (NH₃), Alkaline Fluorides | 2,6-dichloro-4-trifluoromethylaniline | Ammonolysis to form the essential aniline intermediate. quickcompany.in |

| 3 | 2,6-dichloro-4-trifluoromethylaniline | Various Reagents | Fipronil | Final assembly of the Fipronil molecule. nbinno.comscbt.com |

This pathway underscores the industrial relevance of tetrachlorobenzotrifluoride and its isomers as foundational molecules in the production chain of high-value agrochemicals. The specific substitution pattern of these intermediates is crucial for the final biological activity of the pesticide.

Building Block for Pharmaceutical Compounds

Halogenated aromatic compounds, including those containing fluorine and chlorine, are of significant interest in medicinal chemistry. The incorporation of these halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a well-known bioisostere for other chemical groups and can enhance a drug's pharmacokinetic profile.

Despite the potential utility of the 2,3,5,6-tetrachloro- and trifluoromethyl-substituted benzene (B151609) scaffold, literature from the conducted searches does not provide specific examples of this compound being used as a direct starting material or key intermediate in the synthesis of commercial pharmaceutical compounds. While the synthesis of various bioactive molecules and drugs containing halogenated rings has been documented, such as the thyroid hormone receptor agonist MGL-3196, these syntheses originate from different precursors. nih.gov Research into multicomponent reactions for drug discovery also highlights the use of diverse heterocyclic building blocks, but does not specifically name this compound. ub.edu

Therefore, while the structural motifs present in this compound are relevant to drug design, its specific application as a building block for pharmaceuticals is not widely established in the reviewed scientific and patent literature.

Role in the Production of Fluorinated Aromatic Compounds

A key transformation for polychlorinated aromatic compounds is the halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine. This process is a vital industrial method for producing fluorinated aromatics, which are themselves valuable intermediates for pharmaceuticals, agrochemicals, and materials.

This compound can theoretically serve as a substrate in Halex reactions to produce more highly fluorinated benzotrifluorides, such as tetrafluorobenzotrifluoride. These reactions are typically carried out using an alkali metal fluoride (B91410), like potassium fluoride (KF), often in a polar, aprotic solvent and sometimes with the aid of a phase-transfer catalyst. google.com

However, the reactivity of the chlorine atoms in a Halex reaction is highly dependent on their position and the presence of electron-withdrawing groups on the aromatic ring. For weakly activated aromatic systems, such as benzotrifluorides, forcing the exchange of multiple chlorine atoms can be challenging, often requiring harsh reaction conditions, including high temperatures and long reaction times. google.com A patent notes that the reaction of the related compound 3,4,5-trichlorobenzotrifluoride with KF yields 3,4,5-trifluorobenzotrifluoride (B1306045) as a minor by-product, indicating that complete substitution is not straightforward. google.com This suggests that the conversion of this compound to its perfluorinated analog would likely require optimized conditions or more advanced catalytic systems.

| Reaction Type | Substrate | Reagents | Potential Product | Significance |

| Halogen Exchange (Halex) | This compound | Potassium Fluoride (KF), Solvent, Catalyst | 2,3,5,6-Tetrafluorobenzotrifluoride (B1580632) | Conversion to a more highly fluorinated, value-added chemical intermediate. google.comgoogle.com |

Synthesis of Advanced Materials and Polymers

The chlorine atoms on the this compound ring provide reactive sites for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings). These reactions are fundamental in polymer chemistry for synthesizing conjugated polymers and other advanced materials.

In principle, this compound could function as a tetra-functional monomer or cross-linking agent. By reacting with molecules containing two boronic acid groups (or other suitable coupling partners), it could be incorporated into a polymer backbone. This approach could lead to the formation of highly branched or cross-linked polyphenylene-type materials. The properties of such polymers would be influenced by the rigid, halogenated aromatic core, potentially leading to materials with high thermal stability and specific electronic properties. While general methods for the cross-coupling of aryl chlorides are well-established, specific examples of polymers synthesized from this compound were not found in the searched literature. cuny.edu

Research on related fluorinated molecules demonstrates their utility in materials science. For example, 2,3,5,6-tetrafluoroterephthalaldehyde, a derivative of the corresponding tetrafluorobenzene, is used as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com These porous crystalline polymers have applications in areas such as gas storage and separation. This suggests that derivatives of the tetrachloro- and tetrafluoro-benzotrifluoride family are valuable for creating advanced materials.

Emerging Applications in Chemical Research and Industry

The future applications of this compound are likely to emerge from its use as a complex building block in synthetic and materials chemistry research. Its highly substituted and electron-deficient aromatic ring makes it an interesting scaffold for investigating novel chemical reactions and creating molecules with unique properties.

The potential for this compound to undergo selective, stepwise substitution of its four chlorine atoms could allow for the synthesis of a variety of polysubstituted aromatic compounds that would be difficult to prepare by other means. Furthermore, its use in palladium-catalyzed cross-coupling reactions opens avenues for its incorporation into novel small molecules, dendrimers, and polymers for materials science research. rsc.org As chemists continue to seek out robust, poly-functionalized building blocks for constructing complex molecular architectures, compounds like this compound may find new life in niche applications within academic and industrial research laboratories.